molecular formula C15H14O7 B5733704 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid

3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid

Cat. No.: B5733704
M. Wt: 306.27 g/mol
InChI Key: ZIPJXRCJZDRGCT-UHFFFAOYSA-N
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Description

3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid is a complex organic compound with the molecular formula C₁₅H₁₄O₇. It is a derivative of chromone, a naturally occurring compound found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxo-2H-chromene-3-carboxylic acid and 3-bromopropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the carboxymethoxy group is introduced to the chromone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(carboxymethoxy)phenyl)propanoic acid
  • 4-methyl-2-oxo-2H-chromen-3-yl derivatives

Comparison

Compared to similar compounds, 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its carboxymethoxy group and chromone backbone make it particularly versatile for various applications.

Properties

IUPAC Name

3-[7-(carboxymethoxy)-4-methyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c1-8-10-3-2-9(21-7-14(18)19)6-12(10)22-15(20)11(8)4-5-13(16)17/h2-3,6H,4-5,7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPJXRCJZDRGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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